3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide
Overview
Description
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C12H9BrFNO2 and a molecular weight of 298.11 g/mol . It is characterized by the presence of a bromine atom at the 3-position, a fluorine atom at the 4-position, and a furan-2-ylmethyl group attached to the nitrogen of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with furan-2-ylmethanamine under appropriate conditions . The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The furan-2-ylmethyl group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorobenzamide: Lacks the furan-2-ylmethyl group, making it less complex.
4-Fluoro-N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-N-(furan-2-ylmethyl)benzamide: Lacks the fluorine atom, which can influence its chemical properties.
Uniqueness
3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, along with the furan-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-10-6-8(3-4-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVJQDNAGLFARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674612 | |
Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-07-8 | |
Record name | 3-Bromo-4-fluoro-N-[(furan-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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